An In-Depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Powerful Silylating Agent
Triisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as TIPSOTf or TIPS triflate, is a highly reactive and versatile organosilicon compound. With the chemical formula C₁₀H₂₁F₃O₃SSi, it serves as a powerful silylating agent, a robust protecting group for alcohols and other functional groups, and a potent Lewis acid catalyst in a variety of organic transformations.[1][2] Its bulky triisopropylsilyl (TIPS) group imparts significant steric hindrance, leading to high selectivity in its reactions and enhanced stability of the resulting silyl ethers compared to less hindered silylating agents.[3] This unique combination of reactivity and stability makes TIPSOTf an invaluable tool in the synthesis of complex molecules, particularly in the fields of natural product synthesis, medicinal chemistry, and drug development.[4]
Core Chemical and Physical Properties
TIPSOTf is a colorless to light brown, moisture-sensitive liquid.[5] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 80522-42-5 |
| Molecular Formula | C₁₀H₂₁F₃O₃SSi |
| Molecular Weight | 306.42 g/mol [5] |
| Appearance | Clear light brown to orange-brown liquid[5] |
| Density | 1.14 g/mL at 25 °C[5] |
| Boiling Point | 45-46 °C at 0.03 mmHg[5] |
| Refractive Index | n20/D 1.415[5] |
| Solubility | Miscible with chloroform and ethyl acetate[5] |
| Sensitivity | Moisture sensitive[5] |
Synthesis of Triisopropylsilyl Trifluoromethanesulfonate
The preparation of TIPSOTf is typically achieved through the reaction of triisopropylsilane with trifluoromethanesulfonic acid. Below are two detailed experimental protocols for its synthesis.
Experimental Protocol 1: Synthesis from Triisopropylsilane and Trifluoromethanesulfonic Acid
Materials:
-
Triisopropylsilane
-
Trifluoromethanesulfonic acid
-
Argon gas
-
30-cm vacuum-jacketed Vigreux column
Procedure:
-
To 38.2 g (0.242 mol) of triisopropylsilane at 0 °C under an argon atmosphere, add 23.8 mL (0.266 mol) of trifluoromethanesulfonic acid dropwise.
-
Stir the resulting solution at 22 °C for 16 hours, or until the evolution of hydrogen gas ceases (monitored via a bubbler).
-
Distill the product through a 30-cm vacuum-jacketed Vigreux column under reduced pressure.
Expected Yield: 71.7 g (97% yield) of TIPS triflate with a boiling point of 83–87 °C/1.7 mmHg.
Experimental Protocol 2: Synthesis in Dichloromethane
Materials:
-
Triisopropylsilane (TIPSH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry Dichloromethane (DCM)
-
Argon gas
Procedure:
-
Prepare a solution of TfOH (1.1 equiv, 319.4 mmol, 28.3 mL) in 100 mL of dry DCM at 0 °C under an argon atmosphere.
-
To this solution, add TIPSH (1.15 equiv, 333.9 mmol, 68.4 mL) dropwise.
-
Maintain the ice bath until the evolution of H₂ gas is complete.
-
Stir the reaction mixture for an additional hour at room temperature.
-
The resulting solution of TIPSOTf in DCM can be used directly for subsequent reactions.
Key Applications in Organic Synthesis
TIPSOTf is a cornerstone reagent in modern organic synthesis, primarily utilized for the protection of alcohols and as a Lewis acid catalyst.
Protection of Alcohols
The protection of hydroxyl groups is a critical step in the synthesis of complex molecules. The triisopropylsilyl (TIPS) ether, formed by the reaction of an alcohol with TIPSOTf in the presence of a base, is a robust protecting group, stable to a wide range of reaction conditions.
The general workflow for the protection of an alcohol with TIPSOTf is as follows:
Caption: General workflow for the protection of an alcohol using TIPSOTf.
The stability of the TIPS ether is significantly greater than that of smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl) ethers, especially under acidic conditions. This allows for selective deprotection strategies in molecules with multiple silyl-protected hydroxyl groups.
Quantitative Data for Alcohol Protection:
| Substrate (Alcohol) | Base | Solvent | Time | Temperature (°C) | Yield (%) |
| Primary Alcohol | Pyridine | DCM | 1 h | 0 | >95 |
| Secondary Alcohol | 2,6-Lutidine | DCM | 2-4 h | 0 to rt | 90-98 |
| Hindered Secondary Alcohol | 2,6-Lutidine | DCM | 12-24 h | rt | 85-95 |
| Phenol | Pyridine | DCM | 1-2 h | 0 | >90 |
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
TIPSOTf (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in dry DCM under an argon atmosphere and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of TIPSOTf.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the TIPS ether.
Deprotection of TIPS Ethers
The removal of the TIPS protecting group is typically achieved using a fluoride source or under acidic conditions. The choice of deprotection method depends on the other functional groups present in the molecule.
Quantitative Data for TIPS Ether Deprotection:
| Reagent | Solvent | Time | Temperature (°C) | Yield (%) |
| Tetrabutylammonium fluoride (TBAF) | THF | 1-4 h | rt | 85-95 |
| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 1-2 h | 0 to rt | >90 |
| Acetic Acid | THF/H₂O | 12-24 h | rt | 70-85 |
| Camphorsulfonic acid (CSA) | MeOH | 4-8 h | rt | 80-90 |
Experimental Protocol: Deprotection of a TIPS Ether using TBAF
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in THF under an argon atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.
TIPSOTf in Glycosylation Reactions
TIPSOTf is a powerful promoter in chemical glycosylation, a critical reaction for the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes.[6] It is often used in combination with a thioglycoside donor to activate the anomeric center towards nucleophilic attack by a glycosyl acceptor.
The following diagram illustrates a typical glycosylation workflow where TIPSOTf is used as a promoter.
Caption: A simplified workflow for a TIPSOTf-promoted glycosylation reaction.
Experimental Protocol: TIPSOTf-Promoted Glycosylation
Materials:
-
Glycosyl donor (e.g., a thioglycoside, 1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
TIPSOTf (0.1-0.3 equiv)
-
Dry Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor, glycosyl acceptor, and NIS dissolved in dry DCM under an argon atmosphere.
-
Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add TIPSOTf dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then filter through celite and wash with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Application in the Total Synthesis of Complex Molecules: The Takahashi Taxol Total Synthesis
The total synthesis of complex natural products like Taxol, a potent anti-cancer drug, often relies on the strategic use of protecting groups and powerful reagents. While a detailed step-by-step of the entire synthesis is beyond the scope of this guide, it is noteworthy that silyl ethers, including those derived from TIPSOTf, play a crucial role in protecting the various hydroxyl groups present in the Taxol core, allowing for the selective modification of other parts of the molecule. Although the specific Takahashi synthesis does not prominently feature TIPSOTf in its key steps, the principles of using bulky silyl ethers for selective protection are central to many Taxol syntheses.
Safety and Handling
Triisopropylsilyl trifluoromethanesulfonate is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It reacts with water and protic solvents, so all glassware and solvents must be dry. Store under an inert atmosphere (argon or nitrogen) in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
Triisopropylsilyl trifluoromethanesulfonate is a powerful and versatile reagent in modern organic synthesis. Its ability to form robust silyl ethers with high selectivity makes it an indispensable tool for the protection of alcohols in the synthesis of complex molecules. Furthermore, its utility as a Lewis acid catalyst expands its applicability to a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, applications, and handling of TIPSOTf is essential for the successful design and execution of sophisticated synthetic strategies.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Facile synthesis of enol ethers via Zn(OTf)2-mediated formal alkyne hydration-Smiles rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]
